2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro-
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Overview
Description
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzene ring fused with a 1,2,4-oxadiazine ring, along with chloro, methylphenyl, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- typically involves the following steps:
Formation of the Benzoxadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazine ring. This can be achieved through the reaction of o-nitroaniline with chloroformates under basic conditions.
Introduction of Substituents: The chloro, methylphenyl, and nitro groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride, while the methylphenyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methylphenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Benzothiadiazine Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazine ring and exhibit different chemical and biological properties.
Quinazolinones: These compounds share a similar fused ring structure but differ in the nature of the substituents and the position of the heteroatoms.
Uniqueness
2H-1,2,4-Benzoxadiazine, 5-chloro-3-(4-methylphenyl)-8-nitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its nitro group provides opportunities for redox chemistry, while the chloro and methylphenyl groups offer sites for further functionalization and derivatization.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
58758-34-2 |
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Molecular Formula |
C14H10ClN3O3 |
Molecular Weight |
303.70 g/mol |
IUPAC Name |
5-chloro-3-(4-methylphenyl)-8-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H10ClN3O3/c1-8-2-4-9(5-3-8)14-16-12-10(15)6-7-11(18(19)20)13(12)21-17-14/h2-7H,1H3,(H,16,17) |
InChI Key |
VDSACUDWUSLNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3ON2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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